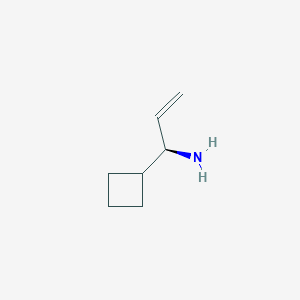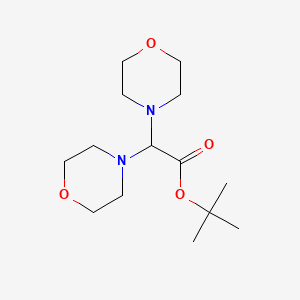
tert-Butyl2,2-dimorpholinoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl2,2-dimorpholinoacetate is an organic compound that features a tert-butyl group attached to a 2,2-dimorpholinoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2,2-dimorpholinoacetate typically involves the reaction of tert-butyl bromoacetate with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as distillation or recrystallization, are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl2,2-dimorpholinoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the morpholino moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl2,2-dimorpholinoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of tert-Butyl2,2-dimorpholinoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl bromoacetate: A related compound used as an intermediate in organic synthesis.
Morpholine: A cyclic amine that is a key component of tert-Butyl2,2-dimorpholinoacetate.
tert-Butyl acetate: An ester with similar structural features but different chemical properties.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and morpholino groups, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
tert-butyl 2,2-dimorpholin-4-ylacetate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(17)12(15-4-8-18-9-5-15)16-6-10-19-11-7-16/h12H,4-11H2,1-3H3 |
Clé InChI |
KCZSEEFPIOCKLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(N1CCOCC1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



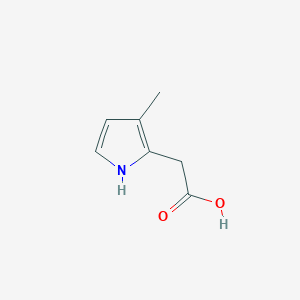
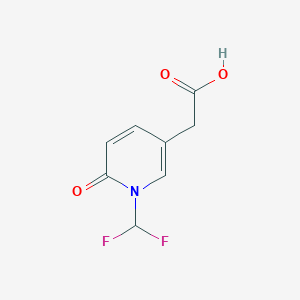

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
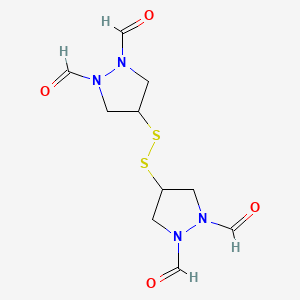
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)

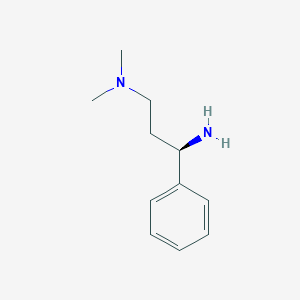
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
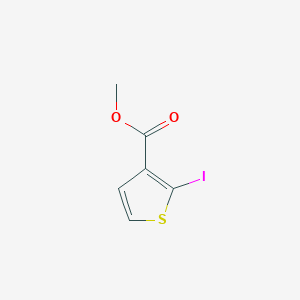
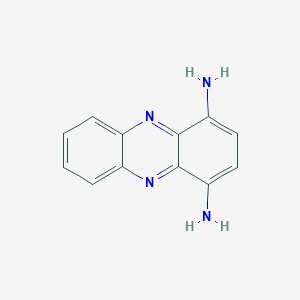
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
